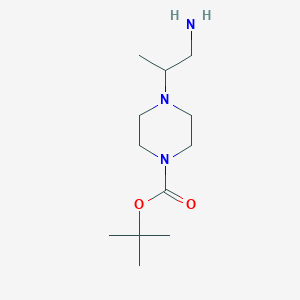

Tert-butyl 4-(1-aminopropan-2-yl)piperazine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-butyl 4-(1-aminopropan-2-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula C12H25N3O2. It is a piperazine derivative, which is a class of compounds known for their wide range of applications in medicinal chemistry and organic synthesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(1-aminopropan-2-yl)piperazine-1-carboxylate typically involves the protection of piperazine with a tert-butyl group followed by the introduction of the 1-aminopropan-2-yl group. One common method involves the reaction of piperazine with tert-butyl chloroformate to form tert-butyl piperazine-1-carboxylate. This intermediate is then reacted with 1-aminopropan-2-ol under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions

Tert-butyl 4-(1-aminopropan-2-yl)piperazine-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while substitution reactions may yield various substituted piperazine derivatives .

Applications De Recherche Scientifique

Based on the search results, here's what is known about the applications of tert-butyl 4-(1-aminopropan-2-yl)piperazine-1-carboxylate:

This compound is intended for research and development use only , and not for therapeutic use . AK Scientific, Inc. explicitly states that its product should only be used by, or directly under the supervision of, a technically qualified individual .

Safety Information

- Hazards : This chemical can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

- First Aid Measures :

- Eye contact : Immediately flush eyes with plenty of water for at least 15 minutes .

- Skin contact : Immediately wash skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes .

- Inhalation : Remove person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen .

- Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water .

- Personal protection : Wear appropriate protective clothing, chemical-resistant gloves, safety goggles, and other protective equipment .

Additional Information

Mécanisme D'action

The mechanism of action of tert-butyl 4-(1-aminopropan-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to tert-butyl 4-(1-aminopropan-2-yl)piperazine-1-carboxylate include:

- Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate

- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Uniqueness

This compound is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. This makes it a versatile compound in various scientific research applications, particularly in medicinal chemistry and organic synthesis .

Activité Biologique

Tert-butyl 4-(1-aminopropan-2-yl)piperazine-1-carboxylate (CAS No. 1018248-96-8) is a chemical compound that belongs to the piperazine family, known for its diverse applications in medicinal chemistry and organic synthesis. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula: C12H25N3O2

- Molecular Weight: 229.35 g/mol

- IUPAC Name: this compound

The compound features a piperazine ring substituted with a tert-butyl group and an aminopropan-2-yl moiety, which contributes to its biological activity.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Protection of Piperazine: Piperazine is reacted with tert-butyl chloroformate to form tert-butyl piperazine-1-carboxylate.

- Introduction of Aminopropan-2-yl Group: The intermediate is then treated with 1-aminopropan-2-ol under controlled conditions to yield the final product.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. It functions as a ligand that modulates the activity of these targets, influencing several biological pathways.

Pharmacological Applications

Research indicates that this compound has potential applications in:

- Central Nervous System (CNS) Disorders: It is being explored for its effects on neurotransmitter systems, making it a candidate for treating conditions such as anxiety and depression.

| Study | Findings |

|---|---|

| Demonstrated analgesic effects in animal models of inflammation-induced diseases. | |

| Showed potential in modulating soluble epoxide hydrolase (sEH), impacting pain pathways. |

Case Studies

Case Study 1: Analgesic Effects

In a study investigating the compound's analgesic properties, it was found to significantly reduce pain responses in CFA-induced arthritis models in mice. The compound's mechanism was linked to the downregulation of pro-inflammatory cytokines such as IL-6 and TNF-α, suggesting its utility in managing inflammatory pain conditions .

Case Study 2: CNS Modulation

Another study focused on the compound's interaction with CNS receptors. It showed promise in enhancing serotonin receptor activity, which could lead to improved outcomes in mood disorders. The modulation of these receptors indicated a potential antidepressant effect .

Research Findings

Recent studies have highlighted various aspects of the compound's biological activity:

- Anti-inflammatory Properties: The compound has been shown to decrease levels of inflammatory markers in animal models, indicating potential therapeutic effects in diseases characterized by inflammation .

- Neuroprotective Effects: Preliminary findings suggest that it may protect neuronal cells from oxidative stress, which is critical in neurodegenerative diseases .

- Pharmacokinetics: Studies on its pharmacokinetic profile indicate good oral bioavailability and stability, making it a suitable candidate for further development into pharmaceuticals .

Propriétés

IUPAC Name |

tert-butyl 4-(1-aminopropan-2-yl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N3O2/c1-10(9-13)14-5-7-15(8-6-14)11(16)17-12(2,3)4/h10H,5-9,13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYCHAILZTCZXAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)N1CCN(CC1)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.